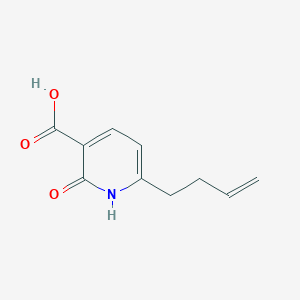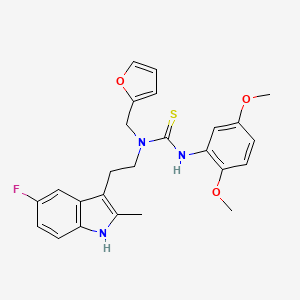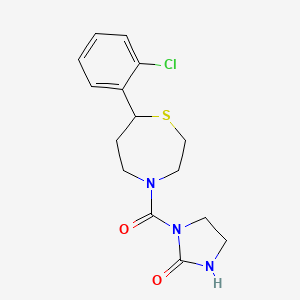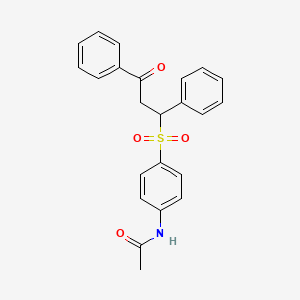
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the nitrogen atom makes the ring aromatic. The compound also contains a but-3-en-1-yl group, which is a four-carbon chain with a double bond between the second and third carbons .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyridine is a polar molecule and is miscible with water. It is also a weak base, with a pKa of about 5.25 .Scientific Research Applications
1. Coordination Polymers and Network Formation
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid has been used in the synthesis of lanthanide-organic coordination polymers. These polymers exhibit novel three-dimensional architectures and are constructed from lanthanide ions bridged by oxalate anions and types of 1-hydro-6-oxopyridine-3-carboxylate bridges. Such structures are significant in materials science for their unique properties and potential applications (Liu et al., 2009).
2. Synthesis of Antibacterial Agents
The compound has been involved in the synthesis of antibacterial agents. For example, it has been used in creating pyridonecarboxylic acids, which show promise as effective antibacterial compounds. Such developments are crucial in the field of medicinal chemistry for creating new treatments (Egawa et al., 1984).
3. Study of Multidentate Ligands
Research has also focused on the use of this compound in the study of multidentate ligands. This includes the examination of its coordination behavior and the formation of complex structures with metals, which is vital for understanding chemical bonding and designing new materials (Hall et al., 2000).
4. Potential Anticancer Agents
Another application is in the synthesis of potential anticancer agents. This involves the exploration of hydroxypyridines and their derivatives in creating compounds that could inhibit the proliferation of cancer cells, highlighting its importance in pharmaceutical research (Temple et al., 1983).
5. Radical Decarboxylation Studies
The compound has been studied for its role in radical decarboxylation reactions. This research is significant in organic chemistry, particularly in the development of novel synthetic methodologies (Barton et al., 1983).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-but-3-enyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-3-4-7-5-6-8(10(13)14)9(12)11-7/h2,5-6H,1,3-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZEVHZIPBPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2928720.png)
![N-[4-(1-Adamantyl)phenyl]acetamide](/img/structure/B2928721.png)

![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2928727.png)

![(3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbohydrazide](/img/structure/B2928729.png)


![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928733.png)
![2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2928734.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2928738.png)
![N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)

